5-[benzyl(furan-2-ylmethyl)amino]-N-(3-chloro-4-methylphenyl)-2-(methylsulfonyl)pyrimidine-4-carboxamide
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Overview
Description
5-{BENZYL[(FURAN-2-YL)METHYL]AMINO}-N-(3-CHLORO-4-METHYLPHENYL)-2-METHANESULFONYLPYRIMIDINE-4-CARBOXAMIDE is a complex organic compound that features a pyrimidine core substituted with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{BENZYL[(FURAN-2-YL)METHYL]AMINO}-N-(3-CHLORO-4-METHYLPHENYL)-2-METHANESULFONYLPYRIMIDINE-4-CARBOXAMIDE typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction involving appropriate amines and carbonyl compounds under acidic or basic conditions.
Introduction of the Methanesulfonyl Group: This step involves the sulfonation of the pyrimidine core using methanesulfonyl chloride in the presence of a base such as triethylamine.
Substitution with Benzyl and Furan-2-yl Methyl Groups:
Final Coupling Reaction: The final step involves coupling the substituted pyrimidine with 3-chloro-4-methylphenylamine under suitable conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
5-{BENZYL[(FURAN-2-YL)METHYL]AMINO}-N-(3-CHLORO-4-METHYLPHENYL)-2-METHANESULFONYLPYRIMIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenated reagents such as benzyl chloride or furan-2-yl methyl bromide in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
5-{BENZYL[(FURAN-2-YL)METHYL]AMINO}-N-(3-CHLORO-4-METHYLPHENYL)-2-METHANESULFONYLPYRIMIDINE-4-CARBOXAMIDE has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structural features and biological activity.
Biological Research: It is used in studies involving enzyme inhibition, receptor binding, and cellular signaling pathways.
Industrial Applications: The compound can be used as an intermediate in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of 5-{BENZYL[(FURAN-2-YL)METHYL]AMINO}-N-(3-CHLORO-4-METHYLPHENYL)-2-METHANESULFONYLPYRIMIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and targets depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 5-{BENZYL[(THIOPHEN-2-YL)METHYL]AMINO}-N-(3-CHLORO-4-METHYLPHENYL)-2-METHANESULFONYLPYRIMIDINE-4-CARBOXAMIDE
- 5-{BENZYL[(PYRIDIN-2-YL)METHYL]AMINO}-N-(3-CHLORO-4-METHYLPHENYL)-2-METHANESULFONYLPYRIMIDINE-4-CARBOXAMIDE
Uniqueness
The uniqueness of 5-{BENZYL[(FURAN-2-YL)METHYL]AMINO}-N-(3-CHLORO-4-METHYLPHENYL)-2-METHANESULFONYLPYRIMIDINE-4-CARBOXAMIDE lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the furan-2-yl methyl group, in particular, may enhance its binding affinity and selectivity for certain molecular targets compared to similar compounds.
Properties
Molecular Formula |
C25H23ClN4O4S |
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Molecular Weight |
511.0 g/mol |
IUPAC Name |
5-[benzyl(furan-2-ylmethyl)amino]-N-(3-chloro-4-methylphenyl)-2-methylsulfonylpyrimidine-4-carboxamide |
InChI |
InChI=1S/C25H23ClN4O4S/c1-17-10-11-19(13-21(17)26)28-24(31)23-22(14-27-25(29-23)35(2,32)33)30(16-20-9-6-12-34-20)15-18-7-4-3-5-8-18/h3-14H,15-16H2,1-2H3,(H,28,31) |
InChI Key |
KEQGMUJPUNUEOQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=NC(=NC=C2N(CC3=CC=CC=C3)CC4=CC=CO4)S(=O)(=O)C)Cl |
Origin of Product |
United States |
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